Home > Products > Screening Compounds P10873 > N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034561-41-4

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Catalog Number: EVT-2920449
CAS Number: 2034561-41-4
Molecular Formula: C16H18N6O2
Molecular Weight: 326.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC) []

Compound Description: FTIDC is a highly potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1). It inhibits l-glutamate-induced intracellular Ca2+ mobilization in cells expressing human, rat, or mouse mGluR1a with nanomolar potency. FTIDC displays no agonistic, antagonistic, or positive allosteric modulatory activity towards other mGluR subtypes. It also exhibits oral activity and shows no species differences in its antagonistic activity on recombinant human, mouse, and rat mGluR1. []

Relevance: Similar to N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, FTIDC contains a triazole ring substituted with a pyridine ring. Additionally, both compounds possess an amide group linked to a complex heterocyclic system, suggesting a potential for similar binding interactions with target proteins. []

2. N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20) []

Compound Description: Compound 20 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. Compound 20 has shown efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats, highlighting its potential therapeutic utility in enhancing cognitive performance. []

Relevance: Compound 20 shares several structural similarities with N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, including the presence of a triazole ring and an amide group linked to a heterocyclic core. The core structures differ, with compound 20 featuring a pyrazolo[1,5-a]pyrimidine core and the target compound possessing an isoxazole core. This difference suggests potential variations in their biological activities and target selectivity. []

3. N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43) []

Compound Description: Compound 43 is a potent, brain-penetrating, and orally active selective orexin 2 receptor antagonist (2-SORA). It has demonstrated comparable efficacy to seltorexant (15) in a sleep model in rats, suggesting its potential for treating insomnia and other conditions like depression. []

Relevance: Although compound 43 lacks a triazole ring, it shares a crucial structural similarity with N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: both contain a pyrazole ring linked to an amide group, which is further connected to another heterocyclic system. This shared motif suggests potential similarities in their binding mode and interaction with target proteins, despite differences in the specific heterocyclic scaffolds. []

4. N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5) []

Compound Description: Compound 5 is a potent and reversible inhibitor of endothelial lipase (EL). Despite its potent EL inhibition, it did not increase HDL-cholesterol levels in vivo, highlighting the need for more physiologically relevant in vitro assays to guide compound progression for in vivo evaluation. []

Relevance: Although compound 5 lacks a triazole ring, it shares structural similarities with N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: both contain an amide group directly linked to a heterocyclic ring. The core structures differ, with compound 5 featuring a dihydropyridine core and the target compound possessing an isoxazole core, implying potential variations in their biological activities and target selectivity. []

5. N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a) []

Compound Description: Compound 6a is a potent and reversible inhibitor of endothelial lipase (EL). It served as a starting point for optimization efforts aimed at developing reversible EL inhibitors for increasing HDL-cholesterol levels. []

Relevance: Similar to compound 5, compound 6a also lacks a triazole ring but exhibits structural similarities with N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: both contain an amide group directly linked to a heterocyclic ring. The core structures differ, with compound 6a featuring a dihydropyrrole core and the target compound possessing an isoxazole core, suggesting potential variations in their biological activities and target selectivity. []

6. N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c) []

Compound Description: Compound 7c, derived from compound 6a, is an optimized reversible EL inhibitor with improved pharmacokinetic properties. Despite achieving targeted plasma exposures based on enzyme activity and protein binding, it failed to increase HDL-C in vivo, further emphasizing the need for better in vitro assays for predicting in vivo efficacy. []

Relevance: Compound 7c exhibits the same structural similarities with N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide as compounds 5 and 6a: an amide group directly linked to a heterocyclic core. The core structure of compound 7c is a dihydropyrrole, differing from the isoxazole core of the target compound, indicating potential variations in their biological activities and target selectivity. []

7. N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668) [, , ]

Compound Description: AZD9668 is a novel, oral inhibitor of neutrophil elastase (NE). It exhibits rapid and reversible binding kinetics with high selectivity for NE over other neutrophil-derived serine proteases. AZD9668 effectively inhibits plasma NE activity in various in vitro and in vivo models, demonstrating its potential for treating NE-driven respiratory diseases like bronchiectasis and chronic obstructive pulmonary disease. []

Relevance: AZD9668, although lacking a triazole ring, shares a common structural motif with N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: both contain a pyrazole ring linked to an amide group. Furthermore, both compounds possess a pyridine moiety, albeit with different substitutions. These shared features suggest potential similarities in their binding interactions with target proteins. [, , ]

Properties

CAS Number

2034561-41-4

Product Name

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C16H18N6O2

Molecular Weight

326.36

InChI

InChI=1S/C16H18N6O2/c1-11(2)14(8-22-10-18-9-19-22)20-16(23)13-6-15(24-21-13)12-4-3-5-17-7-12/h3-7,9-11,14H,8H2,1-2H3,(H,20,23)

InChI Key

IRSZNTPRZXIWPO-UHFFFAOYSA-N

SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=NOC(=C2)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.